B1575756 Temporin-ALe

Temporin-ALe

Cat. No.: B1575756
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-ALe (Sequence: FFPIVGKLLFGLSGLL) is a synthetic, 13-amino acid antimicrobial peptide (AMP) belonging to the Temporin family, originally isolated from skin secretions of the frog Amolops loloensis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Like other Temporins, this compound is a short, cationic, and C-terminally amidated peptide that exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria . Its mechanism of action is believed to be membranolytic, where the peptide adopts an amphipathic alpha-helical structure upon contact with anionic bacterial membranes . This allows it to disrupt the microbial membrane through carpet-like or pore-forming mechanisms, leading to rapid membrane permeabilization and depolarization, and ultimately, cell death . Beyond its core antibacterial properties, research into Temporin peptides reveals promising broader applications. Studies on various Temporins have shown they can also possess antifungal and antiparasitic activity, particularly against Leishmania parasites . Some analogues have demonstrated immunomodulatory functions, such as regulating the acute inflammatory response . The simple structure and potent activity of Temporins like this compound make them excellent template molecules for structure-activity relationship (SAR) studies aimed at developing novel anti-infective agents .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFPIVGKLLFGLSGLL

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Temporins

Primary Sequence Analysis and Conservation Patterns

The primary structure of an antimicrobial peptide is the foundational determinant of its physical, chemical, and biological properties. For Temporin-ALe, its amino acid sequence and terminal modifications are key to its function.

Amino Acid Composition and Sequence Variability

This compound possesses the amino acid sequence Phe-Phe-Pro-Ile-Val-Gly-Lys-Leu-Leu-Phe-Gly-Leu-Ser-Gly-Leu-Leu. nih.gov Like other temporins, it is characterized by a high content of hydrophobic residues, which constitutes approximately 70% of the sequence, with leucine (B10760876) being a particularly abundant amino acid. conicet.gov.ar This hydrophobicity is a critical feature for its interaction with microbial membranes.

Table 1: Amino Acid Sequence of this compound and Related Temporins

Temporin Sequence Length (amino acids)
This compound FFPIVGKLLFGLSGLL 16
Temporin-ALb FLPIVGKLLSGLL 13
Temporin-ALc LLPIVGKGLSGKL 13
Temporin-ALd FLPIAGKLLSGLSGLL 16
Temporin-ALf FFPIVGKLLSGLSGLL 16
Temporin-ALg FFPIVGKLLFGLFGLL 16
Temporin-ALh FLPIVGKLLSGLSGLS 16
Temporin-ALi FFPIVGKLLSGLL 13
Temporin-ALj FFPIVGKLLFGLL 13

Data sourced from: nih.gov

C-Terminal Amidation

A hallmark of the temporin family, including this compound, is the amidation of the C-terminal amino acid. conicet.gov.arird.fr This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is crucial for the biological activity of many AMPs. The amidation is a result of enzymatic processing of a precursor peptide that terminates with a glycine (B1666218) residue, which serves as the amide group donor. nih.govgoogle.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt the negatively charged microbial membranes. semanticscholar.org All isolated natural temporins have been found to be amidated at their C-terminus. nih.gov

Secondary and Tertiary Conformations in Diverse Environments

The three-dimensional structure of this compound is not static but rather highly dependent on its surrounding environment. This conformational flexibility is central to its mechanism of action.

Unordered Conformation in Aqueous Solution

In an aqueous environment, temporins, including this compound, typically lack a well-defined secondary structure and exist in a random coil or unordered conformation. google.commdpi.com This is a common feature for many membrane-active peptides, which only adopt their functional structure upon interacting with a membrane surface. Molecular dynamics simulations and circular dichroism experiments on other temporins have confirmed this lack of stable secondary structure in water. nih.gov

Induction of α-Helical Structures in Membrane-Mimetic Environments

When this compound encounters a hydrophobic or membrane-mimetic environment, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, or solvents like trifluoroethanol (TFE), it undergoes a significant conformational change. ird.frmdpi.comacs.org In these environments, it folds into an amphipathic α-helical structure. ird.frplos.org This induced helix positions the hydrophobic amino acid side chains on one face of the helix and the hydrophilic and charged residues on the opposite face. This amphipathic character is essential for its ability to interact with and insert into lipid membranes. ird.fr The propensity to form an α-helix in such environments has been shown to be critical for the antimicrobial efficacy of temporins. conicet.gov.ar

Conformational Changes Upon Interaction with Biological Membranes

Upon interaction with biological membranes, this compound adopts an α-helical conformation and inserts into the lipid bilayer. plos.orgmdpi.com The initial attraction is often electrostatic, between the positively charged peptide and the negatively charged components of bacterial membranes. mdpi.com Following this initial binding, the peptide folds and inserts into the membrane. mdpi.com Studies on related temporins have shown that they tend to locate at the membrane-water interface or penetrate more deeply, perpendicular to the membrane surface, depending on the specific lipid composition of the membrane. acs.org This interaction disrupts the membrane's integrity, leading to permeabilization and ultimately cell death. ird.frplos.org The precise mechanism can vary, from forming toroidal pores or channel aggregates to a more detergent-like disruption of the membrane, depending on the peptide's concentration and sequence. ird.fr

Amphipathicity and Its Influence on Structural Behavior

Temporins, including this compound, are characterized by their amphipathic nature, a crucial feature that dictates their interaction with biological membranes and their subsequent antimicrobial activity. ird.frconicet.gov.ar This amphipathicity arises from the spatial segregation of hydrophobic and hydrophilic amino acid residues, which allows the peptide to favorably interact with both the lipid core and the aqueous environment of cell membranes. ird.frmdpi.com

The structural behavior of temporins is highly dependent on their environment. In aqueous solutions, these peptides typically exist in a disordered or random coil conformation. mdpi.comnih.gov However, upon encountering a more hydrophobic environment, such as that provided by a bacterial membrane or membrane-mimicking solvents like trifluoroethanol (TFE) and detergents like sodium dodecyl sulphate (SDS), they undergo a conformational transition to a more ordered α-helical structure. mdpi.comnih.gov This induced helicity is a hallmark of many antimicrobial peptides and is critical for their function. frontiersin.org

The amphipathic α-helical structure allows temporins to align at the membrane-water interface. nih.govresearchgate.net The positively charged residues, typically lysine (B10760008), are attracted to the negatively charged components of bacterial membranes, while the hydrophobic residues penetrate the lipid bilayer. mdpi.comnih.gov This interaction can lead to membrane destabilization and permeabilization through various proposed mechanisms, including the "carpet-like" model, which may involve the formation of toroidal pores or channel aggregates. ird.fr The specific mechanism and efficiency of membrane disruption can be influenced by factors such as peptide concentration, length, and the specific amino acid sequence. ird.fr

Detailed structural studies, often employing techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have provided insights into the conformational dynamics of temporins in different environments. researchgate.netnih.gov For example, studies on Temporin A and Temporin L have shown that while both adopt α-helical conformations in membrane-mimicking environments, there are subtle differences in their helical stability and the specific residues involved in the helical core. nih.gov These structural nuances are believed to be responsible for the observed differences in their antimicrobial spectra and efficacy. rcsb.org

The table below summarizes key structural and physicochemical properties of this compound and related temporins, illustrating the common features and variations within this peptide family.

PropertyThis compoundTemporin ATemporin L
Amino Acid Sequence FFPIVGKLLFGLSGLLFLPLIGRVLSGILFVQWFSKFLGRIL
Length (Amino Acids) 161313
Molecular Weight (Da) ~1685~1383~1640
Net Charge (at neutral pH) +1+1+2
Predicted Secondary Structure in Membranes α-helicalα-helicalα-helical

Mechanisms of Interaction with Biological Systems

Membrane-Mediated Mechanisms of Action

The primary target of Temporin-ALe and related temporins is the microbial cytoplasmic membrane. nih.govird.fr The interaction with this crucial barrier leads to a cascade of events that ultimately results in cell death.

Interaction with Microbial Cytoplasmic Membranes

Temporins, including this compound, are cationic and amphipathic molecules, features that are critical for their interaction with the negatively charged components of microbial membranes. ird.frresearchgate.net This initial electrostatic attraction is a key step in their antimicrobial action. mdpi.com

A fundamental aspect of the antimicrobial activity of temporins is their ability to permeabilize and disrupt the integrity of the microbial cytoplasmic membrane. researchgate.netnih.gov This disruption allows for the leakage of intracellular components, leading to cell death. mdpi.comresearchgate.net Studies on temporins have shown that they cause the release of entrapped fluorescent markers from liposomes, a model for cell membranes, indicating a compromise of the membrane barrier. nih.govnih.gov The extent of this permeabilization is often dose-dependent, with higher peptide concentrations leading to more significant membrane damage. researchgate.net For instance, Temporin L has been shown to cause leakage of cytoplasmic β-galactosidase from E. coli, confirming its ability to greatly permeabilize the inner membrane.

The "carpet-like" model is one of the proposed mechanisms for how temporins disrupt microbial membranes. ird.frmdpi.com In this model, the peptide monomers initially bind to the surface of the membrane, accumulating and covering it like a carpet. portlandpress.com Once a threshold concentration is reached, the peptides induce membrane disruption. mdpi.com This can involve the formation of transient pores or more extensive membrane destabilization. ird.fr

Another related mechanism is the formation of toroidal pores. ird.frportlandpress.com In this model, the peptide molecules insert into the lipid bilayer, inducing the lipid monolayers to bend inward continuously, thus forming a pore where the peptides are associated with the lipid head groups. portlandpress.comcore.ac.uk This pore structure allows for the passage of water and ions, disrupting the electrochemical gradients essential for cell viability. The formation of these pores is a dynamic process and is dependent on peptide concentration. ird.fr

At high concentrations, some temporins can exert a detergent-like effect on membranes, leading to the complete disintegration of the lipid bilayer into micelle-like structures. ird.frplos.org This mechanism represents a more drastic form of membrane disruption compared to discrete pore formation. plos.org However, studies on Temporin L have suggested that it does not have a detergent-like effect, but rather perturbs the bilayer organization on a local scale through the formation of pore-like openings. nih.gov This indicates that the specific mechanism can vary among different temporins.

"Carpet-Like" Model and Toroidal Pore Formation

Role of Membrane Lipid Composition in Peptide Binding

The lipid composition of the target membrane plays a crucial role in the binding and activity of temporins. nih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which provide a net negative charge that attracts the cationic temporin peptides. mdpi.comnih.gov

Studies using model membrane systems have shown that the presence of negatively charged lipids enhances the binding of temporins. nih.govnih.gov For example, the quenching of tryptophan fluorescence in Temporin L by brominated phospholipids was enhanced in vesicles containing POPG. nih.gov This indicates a stronger interaction and deeper insertion of the peptide into anionic membranes. The interaction of temporins with membranes composed of zwitterionic lipids like phosphatidylcholine (PC), which are more representative of mammalian cell membranes, is generally weaker. mdpi.com This differential interaction is a key factor in the selectivity of many antimicrobial peptides for microbial cells over host cells.

Table 1: Interaction of Temporin L with Different Lipid Bilayers

Lipid CompositionPeptide OrientationInsertion Depth of Trp4Reference
SOPCParallel and Perpendicular~8.0 ± 0.5 Å nih.gov
SOPC/POPGParallel and Perpendicular~8.0 ± 0.5 Å nih.gov
SOPC/CholesterolMore Superficial~9.5 ± 0.5 Å nih.gov

This table is based on fluorescence quenching studies of the single Tryptophan residue (Trp4) in Temporin L.

Interaction with Bacterial Lipopolysaccharide (LPS)

In Gram-negative bacteria, the outer membrane presents an additional barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). nih.gov LPS is a potent endotoxin (B1171834) and can interact with antimicrobial peptides. nih.govnih.gov

Temporin L has been shown to bind strongly to purified E. coli LPS and its lipid A component. nih.govnih.gov This binding can neutralize the endotoxic activity of LPS. nih.gov The interaction with LPS is significant as it is the first point of contact for the peptide with the Gram-negative bacterial cell. The ability of temporins to penetrate LPS monolayers is a crucial step to reach the inner cytoplasmic membrane. nih.govnih.gov Interestingly, the bactericidal activity of Temporin L against E. coli is inhibited by increasing concentrations of free LPS, which confirms the peptide's affinity for this molecule. nih.govresearchgate.net This suggests that while LPS binding is necessary for activity against Gram-negative bacteria, a high concentration of free LPS can sequester the peptide, preventing it from reaching its ultimate target, the cytoplasmic membrane.

Intracellular Molecular Targets and Pathways

This compound and its related peptides can traverse the cell membrane and interact with specific intracellular components, leading to the disruption of essential cellular functions. asm.org

Inhibition of Essential Cellular Processes (e.g., Cell Division)

Some temporins have been shown to inhibit bacterial cell division. For instance, Temporin-L can cause E. coli to form long, filament-like structures, which is a characteristic sign of impaired cell division. unimi.itnih.gov This occurs because the peptide interferes with the formation of the "Z-ring," a critical structure for bacterial cytokinesis composed of the FtsZ protein. The disruption of the Z-ring's assembly or function prevents the bacteria from dividing properly.

Specific Protein Interactions (e.g., FtsZ)

The protein FtsZ is a primary intracellular target for certain temporins, such as Temporin-L. unimi.itnih.gov FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.govnih.gov Temporin-L has been shown to bind directly to FtsZ, inhibiting its GTPase activity through a competitive mechanism. unimi.itcnr.it This interaction prevents FtsZ from polymerizing correctly to form the Z-ring, thereby halting cell division. nih.govnih.gov Studies involving synthetic analogs of Temporin-L have demonstrated that modifications to the peptide can enhance its binding affinity for FtsZ and increase its inhibitory effect on the protein's enzymatic and polymerization activities. nih.govnih.gov

Table 1: Interaction of Temporin-L with FtsZ

Parameter Finding Reference
Target Protein FtsZ unimi.itnih.gov
Mechanism of Inhibition Competitive inhibition of GTPase activity unimi.itcnr.it
Effect on FtsZ Function Inhibition of polymerization and Z-ring formation nih.govnih.gov
Cellular Consequence Formation of elongated cell filaments, inhibition of cell division unimi.itnih.gov

| Binding Affinity (Kd) | High affinity, with a Kd value of 17.4 ± 0.8 nM for Temporin-L | unimi.it |

Induction of Apoptosis-Like Cell Death in Protozoa

Temporins have demonstrated the ability to induce a programmed cell death pathway resembling apoptosis in protozoan parasites like Leishmania. google.com While the primary mechanism of action against these parasites often involves membrane disruption, at certain concentrations, temporins can trigger intracellular events characteristic of apoptosis. plos.orgird.fr These events include the depolarization of the mitochondrial membrane and fragmentation of the parasite's DNA. plos.orgird.fr This dual mechanism of action, combining direct membrane damage with the induction of a controlled cell death cascade, highlights the complex interaction between temporins and protozoan cells. nih.gov

Immunomodulatory and Chemoattractant Properties

Beyond their direct antimicrobial actions, temporins, including this compound, possess immunomodulatory capabilities, influencing the host's innate immune response. conicet.gov.ar

Phagocyte Chemoattraction via G-Protein Coupled Receptors (e.g., FPRL1)

Temporin A, a representative of the temporin family, can attract phagocytic leukocytes, such as monocytes, neutrophils, and macrophages. nih.govresearchgate.net This chemoattraction is mediated through a G-protein coupled receptor (GPCR) known as Formyl Peptide Receptor-Like 1 (FPRL1). nih.govresearchgate.netrsc.org The interaction of temporin A with FPRL1 initiates a signaling cascade that includes the activation of p44/42 MAPK and an increase in intracellular calcium levels, ultimately leading to the migration of these immune cells. nih.gov This suggests that certain temporins can actively recruit phagocytes to the site of infection. nih.govresearchgate.net

Table 2: Temporin A and Phagocyte Chemoattraction

Peptide Receptor Affected Cells Signaling Events Reference

Stimulation of Cell Migration (e.g., Keratinocytes)

Temporins A and B have been observed to promote the migration of human keratinocytes (HaCaT cells), which is a crucial aspect of wound healing. asm.orgnih.govresearchgate.net Studies have shown that these peptides can increase the rate of wound closure in a monolayer of these skin cells. nih.govresearchgate.net This migratory effect is linked to the epidermal growth factor receptor (EGFR) signaling pathway and is dependent on cell proliferation. asm.orgnih.govresearchgate.net The ability of temporins to stimulate keratinocyte migration, coupled with their antimicrobial properties, suggests a dual role in both fighting infection and promoting tissue repair. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Amino Acid Substitutions on Biological Activity.researchgate.netresearchgate.netnih.govunina.it

The primary sequence of an antimicrobial peptide is a key determinant of its activity. In the case of Temporin-ALe and its parent compounds like Temporin A and L, single or multiple amino acid substitutions have been shown to dramatically alter their biological profiles. researchgate.netresearchgate.netnih.gov These changes can influence the peptide's ability to interact with and disrupt microbial membranes, ultimately affecting its antimicrobial efficacy.

Hydrophobicity and Cationicity Balance.researchgate.netresearchgate.netnih.govnih.gov

A delicate balance between hydrophobicity and cationicity is crucial for the activity of many AMPs, including temporins. nih.gov Cationicity, conferred by positively charged residues like Lysine (B10760008) (Lys) and Arginine (Arg), facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Hydrophobicity, on the other hand, driven by nonpolar residues, is essential for the peptide's insertion into and perturbation of the lipid bilayer. nih.gov

The following table illustrates how modifications to hydrophobicity and cationicity in Temporin L analogues affect their activity.

AnalogueModificationKey Finding
[dLeu⁹, dLys¹⁰]TL Introduction of d-amino acids and an additional Lysine.Enhanced activity against Gram-negative bacteria while maintaining low hemolytic activity. nih.gov
[Nle¹, dLeu⁹, dLys¹⁰]TL Addition of a Norleucine (Nle) at the N-terminus to increase hydrophobicity.Improved activity against both Gram-positive and Gram-negative strains without increasing toxicity to human cells. nih.gov
L-K6 (Temporin 1CEb analogue) Increased positive charge to +7.More active than the parent peptide against several bacterial strains with almost no hemolytic activity. mdpi.com

Positional Importance of Specific Residues (e.g., Phe, Ser, Ile, Leu).researchgate.netresearchgate.netnih.govunina.it

The specific position of amino acids within the temporin sequence is critical to their function. Alanine (B10760859) scanning studies on Temporin B, for example, revealed that the Lysine at position 10 is fundamental for its activity. mdpi.com

In Temporin A, the N-terminal Phenylalanine (Phe) is crucial; its replacement with Lysine leads to a dramatic reduction in antibacterial activity. researchgate.net Further modifications at position 1, such as substituting Phe with Tyrosine (Tyr) or a fluorinated Phe, have been explored to study the impact on biological properties. nih.gov Similarly, substitutions at position 10, replacing Serine (Ser) with the more hydrophobic Tyr or Threonine (Thr), have been shown to influence the antiproliferative effects of the peptide. nih.gov

The hydrophobic cluster at the N-terminus, often involving Phe, and the presence of a Proline (Pro) residue in position 3 or 4, are considered important for the antimicrobial activity of Temporin A analogues. researchgate.net The following table summarizes the effects of specific residue substitutions on Temporin A activity.

Original Residue & PositionSubstituted ResidueOutcome
Phe¹ LysDrastic reduction in antibacterial activity. researchgate.net
Phe¹ Tyr, Fluorinated PheAltered antibacterial and antiproliferative properties. nih.gov
Ser¹⁰ Tyr, ThrIncreased antiproliferative effect. nih.gov

Chiral Modifications and Enantiomeric Derivatives.researchgate.netnih.gov

The stereochemistry of amino acids plays a significant role in the biological activity of peptides. The synthesis of enantiomeric derivatives, where all L-amino acids are replaced by their D-counterparts, is a common strategy to investigate the chiral specificity of peptide-target interactions and to enhance proteolytic stability.

For Temporin A, the all-D enantiomer (TAD L512) was found to be cytotoxic, whereas the native L-form and a modified all-L analogue (TAL L512) did not affect the viability of keratinocytes at their bactericidal concentrations. researchgate.net This suggests that the chirality of the peptide is a critical determinant of its toxicity profile. The activity of Temporin A has been shown to be dependent on several structural features, including chirality. researchgate.netresearchgate.net

Design and Assessment of Retro-Analogues.nih.govunina.itmdpi.com

Retro-analogues are peptides in which the amino acid sequence is reversed. This modification can provide insights into the importance of the directionality of the peptide backbone for its activity. The synthesis of retro-analogues of Temporin A, specifically retro-TA and (6-1)(7-13)-TA, has been reported. nih.gov

While the synthesis of retro-TA was straightforward, the (6-1)(7-13)-TA analogue presented challenges similar to the native peptide. nih.gov Antimicrobial assays revealed that the minimal inhibitory concentration (MIC) values for retro-TA were, in most cases, only slightly higher than those of the original Temporin A. nih.gov However, conformational analysis using circular dichroism showed that while Temporin A and (6-1)(7-13)-TA adopt an alpha-helical structure in a hydrophobic environment, retro-TA exists mainly in an unordered conformation. nih.gov This suggests that while the exact sequence order may not be strictly essential for some level of activity, the ability to form a defined secondary structure, like an α-helix, is likely crucial for optimal antimicrobial potency. nih.gov

Conformational Constraints and Macrocyclization Strategies.acs.orgd-nb.info

Linear peptides often suffer from conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Constraining a peptide's conformation through macrocyclization is a powerful strategy to overcome these limitations. d-nb.info This approach can stabilize the bioactive conformation, leading to improved binding affinity and specificity. nih.govacs.org

For Temporin L, macrocyclization has been employed to increase its α-helical content, with the hypothesis that this could lead to novel derivatives with an enhanced antimicrobial spectrum and lower cytotoxicity. nih.gov

Lactam, Triazole, Hydrocarbon, and Disulfide Linkers.nih.govacs.org

A variety of chemical linkers have been utilized to create cyclic analogues of Temporin L. These include lactam bridges, 1,4-substituted nih.govacs.orgresearchgate.net-triazoles, hydrocarbon tethers, and disulfide bonds. nih.govacs.org These linkers are typically introduced by tethering the side chains of amino acids at specific positions, often i,i+4 or i,i+7, to stabilize one or two turns of an α-helix. nih.gov

A library of cyclic Temporin L analogues was synthesized using these diverse tethering strategies. nih.govacs.org For instance, lactam and triazole stapling were performed at i,i+7 positions. nih.gov Furthermore, once Serine at position 6 and Glycine (B1666218) at position 10 were identified as suitable for cyclization, hydrocarbon and disulfide linkers were also investigated. nih.gov The biological assessment of these cyclic peptides has expanded the understanding of the relationship between the α-helical character of temporin derivatives and their biological activity, paving the way for the development of improved cyclic antimicrobial peptides. nih.govacs.org For example, a triazole-bridged peptide showed a high ability to aggregate after incubation with LPS, while a lactam-bridged peptide exhibited the lowest aggregation. nih.gov

Influence on α-Helicity and Biological Potency

The three-dimensional structure of temporins, particularly their α-helical content, is a critical determinant of their biological activity. In aqueous solutions, these peptides are generally unstructured. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, which simulate bacterial and mammalian membranes respectively, they adopt an amphipathic α-helical conformation. acs.orgird.frnih.gov This structural transition is crucial for their antimicrobial action.

Studies on Temporin-L (TL) and its analogues have revealed a direct correlation between the percentage of α-helicity and hemolytic activity. nih.gov A higher propensity to form an α-helical structure, especially at the N-terminus, is associated with increased toxicity to human red blood cells. nih.gov This is because the helical conformation facilitates the peptide's insertion into and disruption of the cell membrane. acs.org

Interestingly, the same direct correlation does not always hold true for antimicrobial activity. nih.gov While a helical structure is necessary for action, an increase in helicity does not invariably lead to higher potency against bacteria. This suggests that other factors, such as the specific amino acid sequence and the nature of cationic residues, also play a significant role in modulating antimicrobial efficacy. nih.gov For instance, modifications that alter the peptide's helicity can have differential effects on its antibacterial and hemolytic properties, highlighting the complexity of the structure-activity relationship.

Research on various temporin analogues has demonstrated that even single amino acid substitutions can significantly impact the α-helical content and, consequently, the biological activity. For example, the introduction of a proline residue can disrupt the helical structure, leading to changes in activity. nih.govnih.gov Conversely, other substitutions can stabilize the α-helix, enhancing certain biological effects. The interplay between the primary sequence, the resulting secondary structure in a membrane environment, and the ultimate biological potency is a key area of investigation in the design of novel temporin-based antimicrobial agents.

Dimerization and Hybrid Peptide Constructs

To enhance the therapeutic potential of temporins, researchers have explored the design of dimeric and hybrid peptide constructs. Dimerization, the process of linking two peptide monomers, has been shown to improve the antimicrobial properties of Temporin A, particularly against Gram-negative bacteria. researchgate.net One approach involves using a branching unit to create a parallelly symmetric dimeric structure, which can lead to a significant increase in the net positive charge of the molecule. This increased cationicity is directly correlated with enhanced antimicrobial activity. researchgate.net Dimerization can also improve the peptide's affinity for its target and, in the case of pore-forming peptides, facilitate the oligomerization necessary for action. nih.gov

Another strategy involves the creation of hybrid peptides, where a temporin is fused with another peptide sequence to confer new or improved properties. For instance, a hybrid of Temporin B and a lipopolysaccharide-binding motif resulted in a "lollipop"-shaped helical structure with specific antibacterial activities. nih.gov Similarly, the fusion of a cecropin (B1577577) A-melittin hybrid peptide with Temporin A has been shown to inhibit biofilm formation. mdpi.com

The design of these constructs is often guided by the goal of increasing antimicrobial efficacy while minimizing toxicity to host cells. For example, the dimerization of Temporin-SHa (TSHa) using a lysine residue at the C-terminus resulted in a peptide with lower cytotoxicity and improved selectivity compared to the monomeric form. nih.gov

Furthermore, hybrid constructs have been designed to target specific cells. For example, incorporating the Arg-Gly-Asp (RGD) tripeptide, a known integrin-homing domain, into Temporin-La analogues has been shown to enhance their antitumor activity by targeting cancer cells that overexpress αvβ3 integrin. researchgate.net These studies demonstrate that dimerization and the creation of hybrid peptides are versatile strategies for modulating the activity, selectivity, and therapeutic potential of temporins.

Construct Modification Key Finding Reference
Dimeric Temporin A (TAd)Dimerization using a branching unitImproved activity against Gram-negative bacteria. researchgate.net researchgate.net
(TSHa)2KC-terminal dimerization with lysineLower cytotoxicity and improved selectivity. nih.gov nih.gov
RGD-Temporin-LaFusion with RGD tripeptideEnhanced antitumor activity by targeting integrins. researchgate.net researchgate.net
Temporin B-LPS binding motif hybridFusion with a lipopolysaccharide-binding motifCreated a unique "lollipop"-shaped structure. nih.gov nih.gov

Targeted Modifications for Enhanced Selectivity and Activity

Targeted modifications of the amino acid sequence of temporins are a key strategy for enhancing their selectivity and antimicrobial activity. These modifications are often aimed at modulating the peptide's physicochemical properties, such as its net charge, hydrophobicity, and amphiphilicity. researchgate.net

One common approach is to substitute specific amino acids to increase the net positive charge of the peptide. For example, replacing a neutral or acidic amino acid with a basic residue like lysine can enhance the electrostatic interactions between the peptide and the negatively charged bacterial membrane, leading to improved antimicrobial potency. google.com The substitution of serine with lysine in Temporin-SHa, for instance, resulted in an analogue with more potent activity against Gram-negative bacteria and yeasts. google.com

Conversely, modifications can also be designed to decrease hydrophobicity in order to reduce hemolytic activity. The goal is to find a balance that maximizes antimicrobial efficacy while minimizing toxicity to host cells. nih.gov Studies on Temporin-1CEb analogues involved introducing lysine to increase the positive charge while simultaneously modulating hydrophobicity to reduce hemolysis. nih.gov

The position of the modification is also crucial. For example, in Temporin A, replacing the N-terminal phenylalanine with lysine dramatically reduced antibacterial activity, highlighting the importance of this residue. researchgate.net In another study, replacing a proline with a tyrosine residue in Temporin-PE led to a loss of activity against Gram-negative bacteria but significantly increased its hemolytic and anti-proliferative activity, indicating the influence of the FLP- motif on hemolytic properties. nih.gov

Furthermore, the coupling of cell-penetrating peptides, such as TAT, to temporins has been shown to dramatically improve their antimicrobial activity. nih.gov This suggests that enhancing the peptide's ability to translocate across cell membranes is a viable strategy for improving its potency. The design of analogues with altered secondary structures, such as those with impaired helicity, has also been explored, leading to the development of non-toxic variants with in vivo antibacterial and antiendotoxin activities. acs.org

Peptide/Analogue Modification Effect Reference
[K3]Temporin-SHaSubstitution of serine with lysineIncreased antimicrobial activity, especially against Gram-negative bacteria and yeasts. google.com google.com
Temporin-1CEb analoguesIntroduction of lysineIncreased positive charge to enhance antimicrobial activity while modulating hydrophobicity to reduce hemolysis. nih.gov nih.gov
Temporin-PE analogueReplacement of proline with tyrosineLoss of activity against Gram-negative bacteria, but increased hemolytic and anti-proliferative activity. nih.gov nih.gov
TAT-coupled Temporin-PECoupling with TAT peptideDramatically improved antimicrobial activity. nih.gov nih.gov
Temporin-La analoguesCharge modification and RGD incorporationImproved antitumor efficacy. researchgate.net researchgate.net

Mechanistic Insights into Broad Spectrum Biological Activities

Antimicrobial Activity Profile

Temporin-ALe and its parent family, the temporins, are known for their potent antimicrobial effects against a variety of pathogens, including bacteria, fungi, and protozoa. conicet.gov.ar The primary mechanism of action is generally understood to involve the perturbation and disruption of the microbial cytoplasmic membrane. conicet.gov.ar

Activity against Gram-Positive and Gram-Negative Bacteria

Temporins as a family are particularly effective against Gram-positive bacteria. researchgate.netnih.gov This is largely attributed to the composition of bacterial cell membranes. The cytoplasmic membranes of both Gram-positive and Gram-negative bacteria are rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which facilitates the initial electrostatic attraction of the cationic temporin peptides. dovepress.com

While the broader temporin family shows strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa can be more variable. researchgate.netnih.govresearchgate.net However, some temporins, including Temporin-L, have demonstrated significant activity against Gram-negative bacteria. plos.orgnih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, can present a barrier to some AMPs. unimi.it However, some temporins can interact with and permeabilize this outer membrane to reach the inner cytoplasmic membrane. unimi.it The amphipathic nature of these peptides allows them to insert into the lipid bilayer, leading to membrane disruption through mechanisms like the "carpet" model, which involves the formation of pores or channels, ultimately causing leakage of cellular contents and cell death. ird.frplos.org

Table 1: Antimicrobial Activity of Selected Temporins against Bacteria

Peptide/Analog Target Organism Activity Metric (e.g., MIC) Reference
Temporin A Staphylococcus aureus 1.5-10 µM researchgate.net
Temporin A Escherichia coli 10 µM researchgate.net
Temporin A Pseudomonas aeruginosa 31 µM researchgate.net
Temporin B Gram-positive bacteria 10-30 µg/ml plos.org
Temporin L Gram-negative bacteria Not specified plos.org
Temporin-1Sa Escherichia coli 10 µM researchgate.net
Temporin-1Sa Pseudomonas aeruginosa 31 µM researchgate.net
GHa4R (Temporin-derived) Staphylococcus aureus MIC reduced 2-16 times vs. GHa nih.gov
[K³]SHa Listeria ivanovii MIC = 1.56 µM, MBC = 3.12 µM mdpi.com
Lipidated Temporin L analog C Klebsiella pneumoniae 6.25-25 µM nih.gov

Efficacy against Fungi and Yeasts

Several members of the temporin family have demonstrated notable efficacy against various fungi and yeasts, including clinically relevant species like Candida albicans. researchgate.netnih.govresearchgate.net The antifungal mechanism of action is believed to be similar to their antibacterial activity, primarily involving the disruption of the fungal cell membrane. conicet.gov.ar

For instance, Temporin-1Sa is highly active against yeasts and fungi with a Minimum Inhibitory Concentration (MIC) in the range of 2-30 µM. researchgate.net Similarly, Temporin-SHc shows potent activity against yeasts and fungi. researchgate.net The derived peptide GHa4R also exhibits antifungal efficacy. nih.gov This broad-spectrum activity highlights the potential of temporins as versatile antimicrobial agents.

Antiparasitic Actions (e.g., Leishmania, Trypanosoma)

A significant aspect of the biological activity of temporins is their action against protozoan parasites. Several temporins, including temporin A, B, and SHa, have shown antiparasitic activity against Leishmania species, the causative agents of leishmaniasis. nih.govgoogle.commdpi.com Temporin-SHd is effective against both the promastigote and amastigote forms of Leishmania and has also demonstrated activity against Trypanosoma brucei and Trypanosoma cruzi. researchgate.net

The lethal mechanism against these parasites involves the permeabilization of the plasma membrane. nih.govcsic.es Studies have shown that temporins can induce a rapid collapse of the parasite's plasma membrane potential, lead to the influx of dyes like SYTOX Green, reduce intracellular ATP levels, and cause severe membrane damage visible under electron microscopy. nih.govcsic.es The small size and low positive charge of temporins may facilitate their diffusion across the parasite's surface glycocalyx to reach the plasma membrane. ird.fr This direct action on the parasite membrane is a promising feature, as it may be more difficult for the parasite to develop resistance compared to drugs that target specific intracellular pathways. nih.gov

Table 2: Antiparasitic Activity of Selected Temporins

Peptide Target Organism Activity Metric (e.g., IC₅₀) Reference
Temporin A Leishmania Micromolar concentrations nih.gov
Temporin B Leishmania Micromolar concentrations nih.gov
Temporin-SHa Leishmania infantum (promastigote) IC₅₀ of 18.1 µM google.com
Temporin-SHa Leishmania infantum (amastigote) IC₅₀ of 22.8 µM google.com
Temporin-SHd Leishmania spp. Effective against promastigote and amastigote forms researchgate.net
Temporin-SHd Trypanosoma brucei Active researchgate.net
Temporin-SHd Trypanosoma cruzi Active researchgate.net

Anticancer Activity Mechanisms

In addition to their antimicrobial properties, many temporins exhibit anticancer activity. nih.govresearchgate.net The mechanisms underlying their selective toxicity towards cancer cells share similarities with their antimicrobial actions, primarily revolving around membrane disruption.

Interaction with Cancer Cell Membranes (e.g., Phosphatidylserine (B164497) Targeting)

A key factor in the selective targeting of cancer cells by temporins is the difference in membrane composition between cancerous and normal cells. Malignant tumor cell membranes often have a net negative charge due to the overexpression of anionic molecules like phosphatidylserine (PS) on the outer leaflet of the plasma membrane. osdd.netbiorxiv.org This contrasts with normal mammalian cells, where the outer membrane is typically neutral. dovepress.com

The positive charge of temporin peptides facilitates an electrostatic attraction to the negatively charged cancer cell membranes. researchgate.net This initial interaction is a crucial determinant for their selective killing of cancer cells. osdd.net For example, Temporin-1CEa has been shown to target phosphatidylserine overexpressed on the surface of melanoma cells. nih.gov The interaction between Temporin-1CEa and PS has been confirmed, and this binding is believed to initiate the subsequent cytotoxic events. nih.gov The peptide Temporin-La also exerts its anticancer activity by destroying the tumor cell membrane. researchgate.net

Induction of Cytotoxicity in Cancer Cell Lines

Following membrane binding, temporins induce cytotoxicity in a variety of cancer cell lines in a dose-dependent manner. researchgate.netplos.org For instance, Temporin-1CEa has shown cytotoxicity against twelve human carcinoma cell lines, with breast cancer cells like MCF-7 being particularly sensitive. nih.gov The cytotoxic effects can be rapid, with significant cell death observed within an hour of exposure. plos.org

The mechanism of cell death can involve both direct membrane disruption and the induction of intracellular signaling pathways. plos.orgiiitd.edu.in At higher concentrations, temporins can cause profound morphological changes, including membrane blebbing, pore formation, and eventual lysis, leading to the leakage of cytoplasmic contents. plos.orgiiitd.edu.in This membrane-disrupting property is further evidenced by the induction of phosphatidylserine exposure on the cell surface, increased plasma membrane permeability, and rapid depolarization of the transmembrane potential. plos.orgnih.gov

Furthermore, some temporins can trigger intracellular events that contribute to cell death. plos.orgiiitd.edu.in These can include the elevation of intracellular calcium ions, the overproduction of reactive oxygen species (ROS), and the collapse of the mitochondrial membrane potential. plos.orgiiitd.edu.innih.gov This suggests that while membrane disruption is a primary mechanism, the anticancer activity of temporins can be a multi-faceted process involving mitochondria-dependent pathways. iiitd.edu.innih.gov

Table 3: Cytotoxicity of Selected Temporins against Cancer Cell Lines

Peptide Cancer Cell Line Activity Metric (e.g., IC₅₀) Reference
Temporin-La Liver cancer cells IC₅₀ of 11.19 µM researchgate.net
Temporin-1CEa Human breast cancer (MCF-7) Most sensitive among 12 lines tested nih.gov
Temporin-1CEa Human breast cancer (MDA-MB-231) Cytotoxicity observed plos.org
Temporin-1CEa Human lung adenocarcinoma (A549) Cytotoxic potential enhanced with modification researchgate.net
Temporin A Human keratinocytes No effect on viability at bacteriolytic concentrations researchgate.net

Antiviral Properties

The temporin family of peptides, including this compound, has demonstrated notable antiviral capabilities. While research specifically on this compound is part of a broader investigation into the family, the general mechanisms are instructive. Temporins can inhibit the replication of enveloped viruses, such as herpes simplex virus (HSV) and influenza A virus. frontiersin.orguniroma1.it

The primary antiviral mechanism of temporins is believed to be the direct interaction with and disruption of the viral envelope, a process facilitated by the peptide's amphipathic and cationic nature. conicet.gov.ar This interaction can lead to the physical destruction of the virion, rendering it non-infectious. uniroma1.it For instance, studies on other temporins like Temporin B have shown significant virucidal activity against HSV-1 through pre-incubation, suggesting a direct effect on the virus particle. conicet.gov.ar

Furthermore, some temporins can interfere with the early stages of viral replication. frontiersin.org This may involve blocking the attachment of the virus to host cell receptors or inhibiting the fusion of the viral envelope with the host cell membrane. nih.govfrontiersin.org For example, Temporin G has been found to hinder the replication of respiratory viruses by potentially interacting with viral proteins crucial for host cell entry. nih.govuniroma1.it The ability of temporins to target fundamental viral structures and processes makes them promising candidates for the development of novel antiviral agents.

Table 1: Antiviral Activity of Selected Temporins

Temporin Virus Mechanism of Action Reference
Temporin B Herpes Simplex Virus 1 (HSV-1) Virucidal activity, likely through disruption of the viral envelope. conicet.gov.ar
Temporin G Influenza A Virus, Parainfluenza Virus Inhibits early stages of viral replication; hinders release of new viral particles. nih.govuniroma1.it
Temporin L Herpesvirus Primarily through direct interaction with the virion. frontiersin.org
Temporin-1CEb analogues Herpes Simplex Virus 1 (HSV-1) Interacts with heparan sulfate (B86663), reducing viral attachment to the cell membrane. frontiersin.org

Synergistic Interactions with Conventional Antimicrobials

A significant area of interest in the study of temporins, including by extension this compound, is their ability to act synergistically with conventional antimicrobial drugs. This synergy can enhance the efficacy of existing antibiotics, potentially overcoming issues of bacterial resistance. conicet.gov.ar

The mechanism behind this synergy often involves the membrane-permeabilizing action of the temporin. By disrupting the bacterial cell membrane, the peptide can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. conicet.gov.ar This combined action can lead to a more potent antimicrobial effect than either agent used alone.

Research has demonstrated the synergistic effects of temporins with various antibiotics. For example, Temporin A has been shown to enhance the antibacterial activity of imipenem (B608078) in a mouse model of Staphylococcus sepsis. nih.gov Similarly, a modified version of Temporin B, when combined with Temporin A, exhibited strong synergism against both Gram-positive and Gram-negative bacteria. nih.gov The combination of temporins with conventional antibiotics could broaden the spectrum of activity and reduce the concentrations of drugs required, thereby minimizing potential side effects. mdpi.com

Table 2: Synergistic Interactions of Temporins with Conventional Antimicrobials

Temporin(s) Antimicrobial Agent Target Organism(s) Outcome Reference
Temporin A Imipenem Staphylococcus Enhanced antibacterial activity and reduced lethality in a mouse model. nih.gov
Temporin A and Temporin B analogue (TB-YK) - Gram-positive and Gram-negative bacteria Strong synergistic antimicrobial and anti-inflammatory activity in vivo. nih.gov
Temporin A Gentamicin (B1671437) Staphylococcus aureus biofilm Enhanced the antibacterial activity of gentamicin against the biofilm. mdpi.com
Temporin-1Tb and Temporin-1Tl - Gram-negative bacteria Synergistic effect to overcome the lipopolysaccharide (LPS) barrier. nih.gov

Propensity for Inducing Microbial Resistance

A key advantage of antimicrobial peptides like this compound is their perceived lower propensity for inducing microbial resistance compared to conventional antibiotics. plos.org The primary mechanism of action for most AMPs is the rapid, physical disruption of the microbial cell membrane, a target that is fundamental to the cell's survival and less susceptible to modification through single-point mutations. conicet.gov.arplos.org

The evolution of resistance to AMPs is considered to be a more complex and energetically costly process for bacteria than developing resistance to traditional antibiotics that often have specific intracellular targets. elifesciences.org The multi-faceted interaction of temporins with the cell membrane makes it difficult for a microorganism to develop effective resistance mechanisms. nih.gov

However, the development of resistance is not impossible. Studies involving prolonged in vitro exposure of bacteria to some AMPs have shown that resistance can emerge. plos.org For instance, resistance to magainin-2 in S. aureus was attributed to changes in the bacterial membrane's net charge and rigidity. plos.org While research specifically on resistance development to this compound is limited, studies on other temporins, such as temporin-SHa, have indicated that they are not prone to inducing resistance in bacteria like Escherichia coli even after multiple passages. plos.org The diversity of peptides secreted by frogs is hypothesized to be a natural strategy to minimize the induction of resistance to any single peptide. nih.gov

Table 3: Studies on Microbial Resistance to Temporins

Temporin Organism Resistance Development Mechanism of Resistance (if observed) Reference
Temporins-SH Escherichia coli Not prone to induce resistance. - plos.org
Magainin-2 (an AMP) Staphylococcus aureus Resistance developed under consistent in vitro exposure. Increase in the net charge and membrane rigidity of the bacterial strain. plos.org
Pexiganan (a magainin-2 analog) Escherichia coli, Pseudomonas fluorescens Became resistant after continued in vitro selection. Not specified. plos.org

Advanced Research Methodologies in Temporin Ale Study

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are pivotal in determining the three-dimensional structure and conformational dynamics of peptides like Temporin-ALe. These techniques provide insights into how the peptide folds and interacts with different environments, which is crucial for understanding its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution three-dimensional structural information of peptides in solution. This technique has been crucial in defining the atomic-level structure of temporins and their interactions with membrane mimetics. nih.gov

NMR studies on Temporin A retro-analogues have revealed the structural elements critical for their antimicrobial activity. nih.gov For one analogue, (6-1)(7-13)-TA, NMR analysis in a TFE/water mixture showed the presence of a helical structure in the central part of the peptide. nih.gov In contrast, another analogue, retro-TA, remained largely unordered under the same conditions. nih.gov These findings, combined with activity assays, have highlighted the importance of a hydrophobic cluster at the N-terminus and an amphipathic helical structure for the biological function of Temporin A analogues. nih.gov

To better mimic the cell membrane, researchers have employed bicelles in NMR studies. plos.org Bicelles are disc-shaped assemblies of phospholipids (B1166683) that provide a more realistic planar bilayer environment compared to spherical micelles. plos.org Studies of temporins in bicelles have shown that while the NMR signal linewidths are broader due to the larger size of the peptide-bicelle complex, they are still suitable for high-resolution structural determination. plos.org For instance, NMR studies of Temporin-SHa in dodecylphosphocholine (B1670865) (DPC) micelles indicated that the peptide adopts an α-helical conformation involving residues 3 to 8, with specific residues inserting into the micelle core. mdpi.com Furthermore, NMR has been used to study the interaction of temporins with lipopolysaccharide (LPS) micelles, providing insights into their mechanism of action against Gram-negative bacteria. nih.gov

Microscopic and Imaging Techniques

Microscopic and imaging techniques offer direct visualization of the effects of this compound and its analogs on the morphology and integrity of target cells. These methods provide compelling evidence for the membrane-disrupting mechanisms of these peptides.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. oxinst.com It works by "feeling" the surface with a sharp tip, allowing for the visualization of topographical changes in cells with high precision. oxinst.com AFM has been employed to visualize the membrane damage induced by temporins on both bacteria and parasites. plos.org

In studies involving Temporin-SHa and its analogue [K3]SHa, AFM imaging revealed severe damage to the morphology of Pseudomonas aeruginosa bacteria and Leishmania infantum parasites. plos.org Compared to untreated control cells which appeared smooth and intact, cells treated with the temporins showed significant surface disruption. plos.org This direct visualization confirms the membranolytic mechanism of action for these peptides. plos.org

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM)

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) is a type of electron microscopy that provides high-resolution images of surface topography. lucideon.com The use of a field emission gun as the electron source allows for a smaller electron probe size and higher brightness, resulting in clearer and more detailed images compared to conventional SEM. myscope.training

FEG-SEM has been utilized in conjunction with AFM to provide a comprehensive view of the morphological changes induced by temporins. plos.org High-resolution FEG-SEM images of bacteria and parasites treated with Temporin-SHa and its analogues have corroborated the findings from AFM, showing significant membrane damage. plos.org These microscopic analyses have been crucial in confirming that the primary killing effect of these temporins on both bacteria and trypanosomatids occurs through a membranolytic mechanism. plos.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides ultra-high-resolution, two-dimensional images of the internal structures of cells. researchgate.net By passing a beam of electrons through an ultrathin section of a specimen, TEM can reveal detailed information about cellular organelles and membrane integrity.

TEM studies have been instrumental in elucidating the mechanism of action of various temporins. For example, TEM analysis of breast cancer cells treated with Temporin 1CEa revealed membrane breakage and leakage of intracellular components within an hour. mdpi.com At higher concentrations, the peptide was shown to be internalized, targeting and depolarizing mitochondrial membranes. mdpi.com Similarly, in studies with Temporin L and Escherichia coli, TEM imaging showed that the peptide does not lyse the bacterial cells but instead forms "ghost-like" bacteria, indicating permeabilization of the inner membrane without complete cellular destruction. researchgate.net The antiviral activity of Temporin B against Herpes Simplex Virus 1 (HSV-1) has also been visualized using TEM, which demonstrated the disruption of the viral envelope. nih.gov

Table 2: Summary of Microscopic Findings for Temporin Analogs | Technique | Peptide Studied | Target Organism/Cell | Observed Effects | Reference | | --- | --- | --- | --- | | AFM | Temporin-SHa, [K3]SHa | P. aeruginosa, L. infantum | Severe membrane damage and surface disruption. | plos.org | | FEG-SEM | Temporin-SHa, [K3]SHa | P. aeruginosa, L. infantum | Confirmation of membranolytic mechanism through high-resolution imaging of membrane damage. | plos.org | | TEM | Temporin 1CEa | Human breast cancer cells | Membrane breakage, leakage of intracellular components, mitochondrial targeting. | mdpi.com | | TEM | Temporin L | E. coli | Formation of "ghost-like" bacteria due to inner membrane permeabilization without lysis. | researchgate.net | | TEM | Temporin B | Herpes Simplex Virus 1 (HSV-1) | Disruption of the viral envelope. | nih.gov |

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the interaction between this compound and cell membranes is fundamental to deciphering its biological activity. Biophysical techniques are instrumental in characterizing the thermodynamics and kinetics of these interactions, offering a detailed view of the peptide's behavior in the presence of model membrane systems.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. labsciencesolution.com It provides quantitative data on the kinetics and affinity of binding between a ligand and an analyte. labsciencesolution.com In the study of temporins, SPR is employed to characterize the binding of the peptide to model membranes, which can be designed to mimic either prokaryotic or eukaryotic cell surfaces. ird.frplos.org

For instance, studies on temporin-SHa, a related temporin, have utilized SPR to determine its binding affinity to different model membranes. plos.org These experiments reveal how factors like the lipid composition and surface charge of the membrane influence the peptide's binding characteristics. The data generated, such as association (k_a) and dissociation (k_d) rate constants, and the resulting equilibrium dissociation constant (K_D), are critical for understanding the peptide's selectivity and mechanism of action. plos.orgskemman.is A study on a temporin-SHa analog, [K3]SHa, demonstrated a significantly higher affinity for anionic model membranes, with a K_D value of 3 x 10⁻⁸ M, which was four-fold lower than that of the parent peptide, indicating a stronger interaction. plos.org

Table 1: Representative Kinetic and Affinity Data from SPR Analysis of Temporin Analogs

PeptideModel MembraneK_D (M)
Temporin-SHaAnionic~1.2 x 10⁻⁷
[K3]SHaAnionic3 x 10⁻⁸

Note: This table is illustrative, based on findings for related temporins, to demonstrate the type of data obtained from SPR experiments.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. oskar-bordeaux.frtainstruments.com In the context of peptide-membrane interactions, DSC is used to investigate how peptides affect the physical properties of lipid bilayers, such as the phase transition temperature (T_m) and the enthalpy (ΔH) of the transition. oskar-bordeaux.frtainstruments.com These parameters provide information about the peptide's location within the membrane and its effect on lipid packing and fluidity. oskar-bordeaux.frnih.gov

Calorimetric studies on temporins have shown that they can interact with both zwitterionic and anionic lipid bilayers. nih.gov For example, research on temporin-SHa and -SHc indicated that both peptides reside at the interface between the hydrocarbon core and the aqueous environment of anionic lipid bilayers. nih.gov However, the distinct ways in which they affect the membrane's thermal properties suggest different modes of interaction, which may correlate with their differing antimicrobial activities. nih.gov A decrease in the T_m suggests that the peptide fluidizes the membrane, making it easier for the lipids to transition from a gel to a liquid-crystalline phase. oskar-bordeaux.fr Conversely, an increase in T_m would indicate a stabilizing effect. The broadening of the transition peak is often interpreted as a decrease in the cooperativity of the lipid melting process, indicating a disruption of the lipid packing. tainstruments.com

Table 2: Illustrative DSC Data on the Effect of Temporins on Model Membranes

PeptideLipid CompositionChange in T_m (°C)Effect on Transition Enthalpy (ΔH)
Temporin-SHaAnionic VesiclesDecreaseBroadening of the transition
Temporin-SHcAnionic VesiclesMinimal ChangeAltered cooperativity

Note: This table provides a conceptual representation of DSC results for related temporins to illustrate the nature of the findings.

Surface pressure measurements, typically conducted using a Langmuir trough, are used to study the insertion of peptides into lipid monolayers at an air-water interface. nih.gov These monolayers serve as a simplified model of one leaflet of a cell membrane. nih.gov By measuring the change in surface pressure (Δπ) upon injection of the peptide into the subphase beneath the monolayer, researchers can determine the peptide's ability to penetrate and disrupt the lipid packing. nih.govnih.gov

Studies on temporin L have demonstrated its efficient penetration into monolayers composed of lipopolysaccharide (LPS) from E. coli. nih.gov The increase in surface pressure was dependent on the peptide concentration, and these experiments can also determine the critical surface pressure, which is the initial surface pressure at which the peptide can no longer insert into the monolayer. nih.gov For temporin L, this value was found to be approximately 44 mN/m, indicating a strong ability to penetrate even tightly packed LPS films. nih.gov The kinetics of this insertion are often rapid, signifying a swift interaction with the bacterial outer membrane component. nih.gov

Table 3: Representative Surface Pressure Measurement Findings for Temporin L

PeptideMonolayerKey FindingValue
Temporin LE. coli LPSCritical Surface Pressure≈44 mN/m
Temporin LE. coli LPSInsertion KineticsRapid, concentration-dependent

Differential Scanning Calorimetry (DSC)

Functional Proteomics and Target Identification Assays

Identifying the specific molecular targets of this compound within a cell is crucial for a complete understanding of its mechanism of action. Functional proteomics and related assays provide the tools to uncover these protein-peptide interactions.

Pull-down assays are an in vitro technique used to detect physical interactions between two or more proteins. thermofisher.com This method is a valuable tool for identifying previously unknown protein-protein interactions and for confirming suspected interactions. thermofisher.com In the context of antimicrobial peptides, a biotinylated version of the peptide can be used as "bait" to capture its interacting partners from a cell lysate. unimi.it

For example, a functional proteomic approach using pull-down experiments was employed to investigate the protein targets of Temporin L in E. coli. unimi.it In this study, biotinylated Temporin L was immobilized on streptavidin-conjugated beads and incubated with a membrane protein extract from the bacteria. unimi.it The proteins that specifically bound to the peptide were then eluted and identified, revealing that Temporin L interacts with proteins involved in the divisome machinery, with FtsZ being identified as a specific target. unimi.it Control experiments, where the lysate is incubated with beads lacking the peptide, are essential to distinguish specific from non-specific binding. unimi.it

Table 4: Proteins Identified in a Pull-Down Assay with a Temporin Analog

Bait ProteinCell LysateIdentified Interacting Protein(s)Functional Class
Biotinylated Temporin LE. coli membrane extractFtsZ and other divisome proteinsCell Division

Note: This table is based on findings for Temporin L and serves to illustrate the outcomes of pull-down experiments.

Following the identification of potential protein targets through methods like pull-down assays, bioinformatic analysis is employed to place these interactions within the broader context of cellular protein networks. cd-genomics.comcreative-proteomics.com This involves using computational tools and databases to map the interactions between the identified proteins and to understand their functional relationships and pathways. creative-proteomics.comsciety.org

Bioinformatic tools can construct protein-protein interaction (PPI) networks, which are graphical representations of the cellular interactome. sciety.org By analyzing the properties of these networks, researchers can identify key nodes (proteins) and modules (groups of interacting proteins) that are targeted by the peptide. sciety.org For instance, after identifying that Temporin L interacts with divisome proteins, bioinformatic analysis can be used to map the entire divisome network, highlighting how the binding of the peptide to a key component like FtsZ could disrupt the assembly and function of the entire complex. unimi.it This approach integrates experimental data with existing biological knowledge to build a comprehensive model of the peptide's mechanism of action. cd-genomics.com

Future Research Trajectories and Conceptual Applications of Temporin Ale

Elucidation of Underexplored Mechanisms of Action

The primary antimicrobial mechanism attributed to most temporins involves the perturbation and disruption of microbial cell membranes, often described by the "carpet-like" model where the peptides accumulate on and destabilize the lipid bilayer. mdpi.comird.fr However, recent studies on other temporins suggest that their modes of action are more complex and multifaceted. A significant future research trajectory for Temporin-ALe would be to investigate mechanisms beyond simple membrane lysis.

Research has shown that some AMPs can translocate across the cell membrane to interact with specific intracellular targets. ird.frresearchgate.net A compelling example is Temporin-L, which has been found to impair E. coli cell division by directly interacting with the FtsZ protein, a crucial component of the bacterial divisome machinery. nih.govunimi.it This interaction leads to the formation of cell filaments and eventual cell death through a non-membranolytic pathway. nih.gov Future studies on this compound could employ techniques like functional proteomics and pull-down assays to identify potential intracellular binding partners, which could reveal novel antibiotic targets.

Furthermore, some temporins induce programmed cell death pathways, such as apoptosis-like death in parasites and cancer cells. plos.orgnih.gov This can involve the disruption of mitochondrial membrane potential, release of intracellular calcium, and activation of caspase-dependent pathways. nih.govresearchgate.net Investigating whether this compound can trigger similar subcellular events in target cells would be a critical step in understanding its full therapeutic potential.

Rational Design of Next-Generation this compound Analogues

The short sequence and defined amphipathic α-helical structure of temporins make them ideal candidates for rational design and modification. conicet.gov.arnih.gov Future research should focus on creating next-generation analogues of this compound with enhanced efficacy, greater target specificity, and improved stability. Structure-activity relationship (SAR) studies are fundamental to this process.

Key strategies successfully applied to other temporins could be adapted for this compound:

Modulation of Physicochemical Properties: The antimicrobial and cytotoxic activities of temporins are governed by a delicate balance of net positive charge, hydrophobicity, and amphipathicity. plos.orgresearchgate.net Systematically substituting amino acids in the this compound sequence—for instance, by increasing cationicity through lysine (B10760008) additions or optimizing hydrophobicity via alanine (B10760859) scanning—could yield analogues with a better therapeutic index. plos.orgresearchgate.net

Targeting Moieties: To enhance specificity, particularly for non-microbial applications like oncology, targeting ligands can be incorporated. Researchers have successfully fused the Arg-Gly-Asp (RGD) tripeptide, which targets αvβ3 integrins overexpressed on many tumor cells, to Temporin-La, significantly increasing its anticancer efficiency. researchgate.netnih.gov A similar approach could be used to direct this compound analogues specifically to cancer cells, reducing off-target effects.

Structural Stabilization: Linear peptides are often susceptible to proteolytic degradation. Macrocyclization, by creating head-to-tail or side-chain linkages, is a proven strategy to enhance peptide stability and in some cases, biological activity. nih.gov The development of the first-in-class cyclic analogues of Temporin-L has paved the way for exploring similar modifications for this compound. acs.org

Parent PeptideDesign StrategyResulting Analogue ExampleObserved ImprovementReference
Temporin-LaAddition of integrin-targeting RGD motifRGD-LasIncreased anticancer efficiency and targeting of αvβ3 positive tumors. researchgate.netnih.gov
Temporin-SHaIncreased net positive charge[K3]SHaBroader and more rapid bactericidal and leishmanicidal activity. plos.org
Temporin LMacrocyclizationCyclic TL AnaloguePaved way for developing improved stability and activity. nih.govacs.org
Temporin-1CEaModulation of charge and hydrophobicityK2K3W15-COOHImproved in vitro selectivity for prostate cancer cells over normal cells. semanticscholar.org

Potential as Templates for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of antibiotics with novel mechanisms of action. Temporins, including this compound, represent attractive templates for such endeavors. nih.govplos.org Their ability to target the microbial membrane is a significant advantage, as it is a mechanism to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific enzymes. ird.fr

This compound could serve as a scaffold for designing peptidomimetics or entirely new classes of antimicrobial drugs. nih.gov Its relatively simple α-helical structure can be modeled to identify the key pharmacophoric features—the spatial arrangement of cationic and hydrophobic groups—responsible for its activity. ird.fr This information can then be used to design smaller, non-peptidic molecules that mimic these features but possess superior drug-like properties, such as oral bioavailability and lower production costs. Furthermore, studies have shown that temporins can act synergistically with conventional antibiotics, such as gentamicin (B1671437), to combat resistant biofilms. mdpi.com Future research could explore combinations of this compound or its analogues with existing antibiotics to enhance their efficacy against persistent infections.

Exploration of Non-Antimicrobial Biological Roles

A highly promising area of future research is the exploration of non-antimicrobial functions of this compound. Many peptides in the temporin family have demonstrated potent biological activities beyond killing microbes, suggesting they are multifunctional molecules. nih.govresearchgate.net

Anticancer Activity: Numerous temporins, including Temporin-La, Temporin-1CEa, and Temporin-SHf, exhibit selective cytotoxicity against a range of human cancer cells while showing less toxicity to normal cells. nih.govresearchgate.netresearchgate.net This selectivity is often attributed to differences in cell membrane composition, such as the higher abundance of anionic phospholipids (B1166683) like phosphatidylserine (B164497) on the outer leaflet of cancer cell membranes. mdpi.com Investigations into the efficacy of this compound against various cancer cell lines, and the mechanisms involved (e.g., membrane lysis vs. apoptosis induction), could establish it as a candidate for anticancer drug development. nih.govresearchgate.net

Immunomodulatory Effects: AMPs are increasingly recognized as important modulators of the innate immune system. plos.orgnih.gov For instance, Temporin-1CEa can bind to and neutralize lipopolysaccharide (LPS), the endotoxin (B1171834) from Gram-negative bacteria, thereby inhibiting its pro-inflammatory effects. mdpi.com Other temporin analogues have been shown to regulate the infiltration of inflammatory monocytes in vivo. nih.gov Research into this compound's ability to modulate cytokine production, influence immune cell chemotaxis, or regulate inflammatory responses could unlock its potential as a therapeutic agent for inflammatory or autoimmune conditions. cancerresgroup.usscielo.br

Antiparasitic and Antiviral Activity: The therapeutic potential of temporins extends to other pathogens. Temporin-SHa, for example, is active against the Leishmania parasite. plos.orggoogle.com Other temporins have shown antiviral properties. google.com Screening this compound for activity against a broad range of parasites and viruses is a logical and important next step.

Biological RoleExample TemporinObserved EffectPotential MechanismReference
AnticancerTemporin-SHfInduces caspase-dependent apoptosis in lung cancer cells.Triggers intrinsic mitochondrial pathway. nih.gov
AnticancerTemporin-1CEaDisrupts breast cancer cell membranes and induces permeability.Targets overexpressed phosphatidylserine on cancer cell surfaces. mdpi.comresearchgate.net
ImmunomodulatoryTemporin-1CEaBinds to LPS, inhibiting its inflammatory effects.Electrostatic attraction to the lipid A portion of LPS. mdpi.com
ImmunomodulatoryTemporin-L AnalogueReduces leukocyte infiltration and inflammatory mediator synthesis in vivo.Selective modulation of infiltrating inflammatory monocytes. nih.gov
AntiparasiticTemporin-SHaKills both promastigote and amastigote forms of Leishmania.Membranolytic action and induction of apoptosis-like death. plos.org

Integration into Advanced Materials and Technologies

The unique properties of this compound make it a candidate for integration into advanced materials and biotechnological platforms.

One key application is the development of antimicrobial surfaces . By covalently grafting this compound or its more stable analogues onto the surfaces of medical devices, implants, or food packaging, it may be possible to create materials that actively resist microbial colonization and biofilm formation. mdpi.com Research on other temporins has demonstrated the feasibility of immobilizing them on surfaces like gold, titanium, and cellulose (B213188) while retaining their biocidal activity. mdpi.comacs.org

In the field of drug delivery , this compound could be utilized in several ways. Due to their ability to interact with and cross cell membranes, some temporins can function as cell-penetrating peptides (CPPs), which are used to ferry therapeutic cargoes into cells. google.com Alternatively, this compound itself could be the therapeutic agent, encapsulated within nanocarriers like chitosan (B1678972) or gold nanoparticles. nih.gov Such nanoformulations can protect the peptide from degradation, control its release, and potentially improve its therapeutic efficacy, as has been shown for Temporin-B. mdpi.comnih.gov These advanced delivery systems could be crucial for translating the potential of this compound into viable clinical applications. conicet.gov.ar

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Temporin-ALe's antimicrobial mechanisms?

  • Use the P-E/I-C-O framework to define:

  • Population : Target organisms (e.g., bacterial strains, fungal species).
  • Exposure/Intervention : this compound application (concentration, delivery method).
  • Comparison/Control : Untreated groups or alternative antimicrobial peptides.
  • Outcome : Quantifiable metrics (e.g., minimum inhibitory concentration, membrane disruption assays).
    • Example: "Does this compound (10–50 μM) exhibit greater bactericidal activity against Gram-positive vs. Gram-negative strains compared to melittin, as measured by fluorescence-based viability assays?" .

Q. What are the key experimental design considerations for studying this compound's bioactivity?

  • Replication : Include triplicate biological and technical replicates to account for variability.
  • Controls : Use positive (e.g., established antimicrobials) and negative (solvent-only) controls.
  • Ethical compliance : Follow institutional guidelines for handling microbial cultures or animal models .
  • Assay selection : Combine functional assays (e.g., radial diffusion) with structural analysis (circular dichroism) to correlate activity with peptide conformation .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies (e.g., varying efficacy across bacterial strains)?

  • Iterative analysis : Re-examine experimental conditions (e.g., pH, temperature) that may influence peptide stability .
  • Triangulation : Validate results using complementary methods (e.g., TEM for membrane damage, proteomics for host-pathogen interactions).
  • Statistical rigor : Apply multivariate analysis to identify confounding variables (e.g., biofilm formation vs. planktonic susceptibility) .

Q. What interdisciplinary methodologies enhance this compound research?

  • Biophysical techniques : Use nuclear magnetic resonance (NMR) to resolve this compound’s tertiary structure in lipid bilayers .
  • Computational modeling : Predict peptide-membrane interactions via molecular dynamics simulations to guide wet-lab experiments .
  • Collaborative frameworks : Partner with bioinformatics experts to analyze large-scale omics datasets (e.g., transcriptomic responses to peptide exposure) .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s cytotoxic effects?

  • Metadata documentation : Include exact peptide synthesis protocols (e.g., solid-phase synthesis purity ≥95%) and storage conditions.
  • Standardized units : Report concentrations in molarity (μM/mM) rather than weight/volume to facilitate cross-study comparisons .
  • Open data : Share raw datasets (e.g., microscopy images, spectral graphs) in repositories like Zenodo or Figshare .

Q. What are best practices for visualizing this compound’s dose-response relationships?

  • Table 1 : Comparative Bioactivity of this compound Across Microbial Strains

Strain TypeMIC (μM)Hemolytic Activity (%)Method UsedReference
S. aureus12.58.2Broth microdilution
E. coli>502.1Agar diffusion
  • Figure guidelines : Use non-overlapping error bars and annotate significance thresholds (p < 0.05) in dose-response curves .

Addressing Research Gaps

Q. How can researchers identify understudied aspects of this compound (e.g., immunomodulatory effects)?

  • Systematic reviews : Conduct PRISMA-guided literature surveys to map existing knowledge and highlight gaps .
  • Hypothesis generation : Use tools like VOSviewer to analyze keyword co-occurrence networks in this compound publications .

Q. What strategies validate this compound’s therapeutic potential while minimizing off-target cytotoxicity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified residues (e.g., D-amino acids) to enhance selectivity .
  • In vivo models : Test toxicity in zebrafish embryos or 3D organoids before advancing to mammalian studies .

Tables for Methodological Reference

Table 2 : Common Contradictions in this compound Studies and Proposed Resolutions

ContradictionPossible CausesResolution Strategies
Discrepant MIC values across labsVariability in peptide purityStandardize HPLC validation
Conflicting hemolysis reportsDifferences in erythrocyte sourcesUse human RBCs from certified donors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.